3-(Pyridin-2-yloxy)benzylamine hydrochloride
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Overview
Description
3-(Pyridin-2-yloxy)benzylamine hydrochloride: is a chemical compound with the molecular formula C12H12N2O•HCl and a molecular weight of 236.7 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a pyridine ring attached to a benzylamine moiety through an oxygen atom, forming a unique structure that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yloxy)benzylamine hydrochloride typically involves the reaction of 2-chloropyridine with 3-hydroxybenzylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: 3-(Pyridin-2-yloxy)benzylamine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding, providing insights into biochemical pathways and mechanisms .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
- 3-(Pyridin-2-yloxy)benzylamine
- 2-(3-Aminomethylphenoxy)pyridine
- 3-(Benzyloxy)pyridin-2-amine
Comparison: Compared to its analogs, 3-(Pyridin-2-yloxy)benzylamine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12;/h1-8H,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUZBSWHXOLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590026 |
Source
|
Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107060-73-0 |
Source
|
Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Pyridin-2-yl)oxy]benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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